![molecular formula C12H20N4O3S2 B2727867 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415624-51-8](/img/structure/B2727867.png)
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is a unique organic compound that has garnered attention due to its structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure which includes a cyclopropane ring, a piperidine ring, and a thiadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step reactions starting with the preparation of key intermediates. One common route includes:
Formation of Thiadiazole: : The thiadiazole ring is formed through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Attachment of Piperidine: : The piperidine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative is reacted with a piperidine derivative.
Introduction of Cyclopropane: : The cyclopropane moiety is attached using cyclopropanation reactions which often involve carbenoid intermediates.
Industrial Production Methods
While laboratory-scale synthesis methods are well-documented, industrial production methods typically involve optimization for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, which allow better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions can target the thiadiazole ring or the cyclopropane ring, leading to ring-opening or saturation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen (H2) are often used.
Substitution: : Halogenating agents and strong bases or acids are common.
Major Products Formed
Oxidation: : Formation of sulfone and sulfoxide derivatives.
Reduction: : Saturated piperidine and thiadiazole derivatives.
Substitution: : Variously substituted thiadiazole and piperidine derivatives.
Scientific Research Applications
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is used in several areas of scientific research:
Chemistry: : Studied for its reactivity and as a building block for synthesizing more complex molecules.
Biology: : Potential bioactive molecule with studies investigating its effects on cellular processes.
Medicine: : Being explored for potential pharmaceutical applications due to its unique structural properties.
Industry: : Used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide exerts its effects is complex and involves interaction with multiple molecular targets and pathways. These include:
Enzyme Inhibition: : Potential to inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : May interact with certain cellular receptors, altering their signaling pathways.
Pathway Involvement: : Could affect pathways related to cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide can be compared with similar compounds like:
N-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Similar structure with a methylthio group instead of methoxymethyl.
N-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Ethoxymethyl group in place of methoxymethyl, altering its reactivity and properties.
N-{1-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Methylsulfonyl group leading to different biological and chemical properties.
Need more detail on any specific part? Just let me know!
Properties
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-19-8-11-13-12(20-14-11)16-6-4-9(5-7-16)15-21(17,18)10-2-3-10/h9-10,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHRXEXFDMUBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
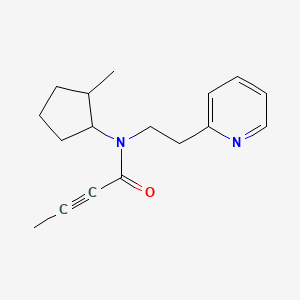
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2727785.png)
![N-{[4-(cyclopropylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2727786.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)
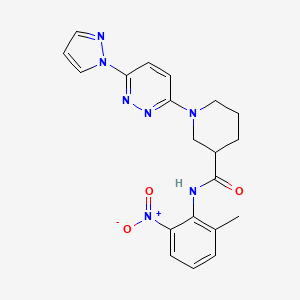

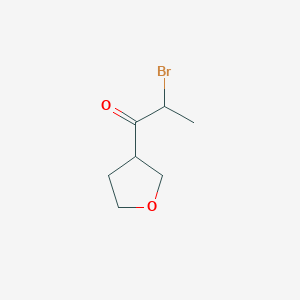
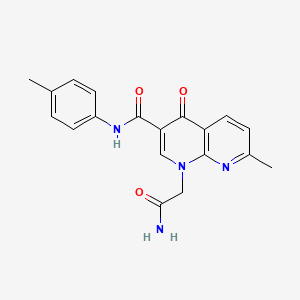
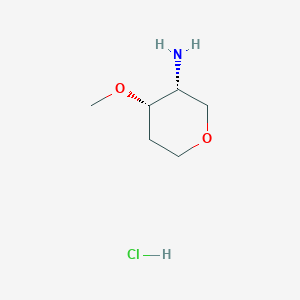
![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)
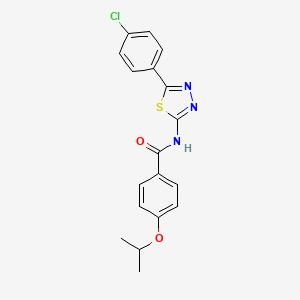
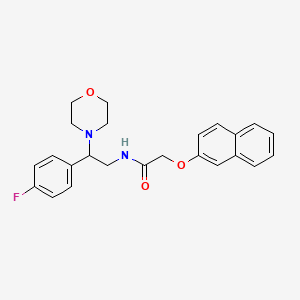
![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
